molecular formula C19H12O5S B253998 2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one

2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one

Cat. No. B253998
M. Wt: 352.4 g/mol
InChI Key: FWCUUQDLLKZYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one, also known as FTC, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. It also activates the Nrf2/ARE pathway, which plays a crucial role in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to improve glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for large-scale production. It also exhibits potent biological activity at low concentrations, making it a cost-effective option for research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one. One area of interest is its potential application in the treatment of viral infections, such as hepatitis C and HIV. This compound has been shown to exhibit potent anti-viral activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to exhibit neuroprotective properties in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound with potential therapeutic applications in various diseases. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production. This compound exhibits potent anti-inflammatory, anti-cancer, anti-viral, and anti-diabetic properties, making it a promising therapeutic agent. Further research is needed to determine its efficacy and safety in humans and to explore its potential applications in the treatment of viral infections and neurodegenerative diseases.

Synthesis Methods

2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one is synthesized by the reaction between 2-acetylthiophene and 2-hydroxy-3-furyl ketone in the presence of a base. The resulting product is then reacted with ethyl oxalyl chloride to yield the final this compound product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-diabetic properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.

properties

Molecular Formula

C19H12O5S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one

InChI

InChI=1S/C19H12O5S/c20-13(16-8-4-10-25-16)11-23-19-17(21)12-5-1-2-6-14(12)24-18(19)15-7-3-9-22-15/h1-10H,11H2

InChI Key

FWCUUQDLLKZYRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=CS4

Origin of Product

United States

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